N-(azepan-4-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide;hydrochloride
Description
N-(azepan-4-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an azepane ring, a pyridine moiety, and an oxazole ring, making it a subject of interest for researchers exploring novel chemical entities.
Properties
IUPAC Name |
N-(azepan-4-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-13-16(20-12-23-13)17(22)21(11-14-5-2-3-9-19-14)15-6-4-8-18-10-7-15;/h2-3,5,9,12,15,18H,4,6-8,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWLEHQFTWOBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N(CC2=CC=CC=N2)C3CCCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepan-4-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Azepane Ring: : Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions. For example, a precursor such as 4-aminobutyric acid can undergo cyclization to form the azepane ring under acidic or basic conditions.
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Oxazole Ring Formation: : The oxazole ring can be synthesized via cyclization of appropriate precursors such as α-haloketones and amides. This step often requires the use of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Coupling Reactions: : The azepane and oxazole intermediates are then coupled with a pyridine derivative through amide bond formation. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
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Hydrochloride Formation: : Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the azepane ring or the methyl group on the oxazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can occur at the pyridine ring or the oxazole ring. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring. Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Coupling Reagents: DCC, EDC
Dehydrating Agents: POCl₃, PPA
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(azepan-4-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for probing biological systems and understanding molecular interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(azepan-4-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(azepan-4-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide
- N-(azepan-4-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,3-oxazole-4-carboxamide
- N-(azepan-4-yl)-5-methyl-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide
Uniqueness
N-(azepan-4-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and bioavailability. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
